4-[3-(4-Chlorobutoxy)propoxy]butan-1-ol
Description
Properties
IUPAC Name |
4-[3-(4-chlorobutoxy)propoxy]butan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23ClO3/c12-6-1-3-8-14-10-5-11-15-9-4-2-7-13/h13H,1-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDFZPVUEJJXOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCOCCCOCCCCCl)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[3-(4-Chlorobutoxy)propoxy]butan-1-ol involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-chlorobutanol with propylene oxide to form 4-(3-chloropropoxy)butanol. This intermediate is then reacted with butanol under specific conditions to yield the final product . Industrial production methods often involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
4-[3-(4-Chlorobutoxy)propoxy]butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the butanol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chlorobutoxy group can be reduced to form butoxy derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[3-(4-Chlorobutoxy)propoxy]butan-1-ol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-[3-(4-Chlorobutoxy)propoxy]butan-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to be due to its ability to disrupt bacterial cell membranes, leading to cell lysis and death . The compound’s interaction with enzymes and other proteins can also modulate various biochemical pathways, contributing to its overall biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-(4-Chlorophenyl)sulfanylbutan-1-ol ()
This compound (C10H13ClOS) shares a butan-1-ol backbone but differs critically in its functional groups:
- Functional Groups: A thioether (sulfanyl) group links the butanol chain to a 4-chlorophenyl ring, contrasting with the ether linkages and alkyl chlorine in the target compound.
- In contrast, the target compound’s ethers and terminal alkyl chloride may enhance hydrophilicity slightly.
- Reactivity : Thioethers are more nucleophilic than ethers, making the compound prone to oxidation (e.g., forming sulfoxides). The target’s alkyl chloride is more reactive in nucleophilic substitutions than the aryl chloride in ’s compound .
Non-Chlorinated Ether-Alcohols
Hypothetical analogs lacking chlorine (e.g., 4-[3-(butoxy)propoxy]butan-1-ol) would exhibit:
- Lower Molecular Weight and LogP : Reduced lipophilicity due to the absence of chlorine.
- Diminished Reactivity : Without the electron-withdrawing chlorine, ether oxygen atoms may participate less readily in hydrogen bonding or acid-catalyzed reactions.
Aromatic Ether-Alcohols (–2)
Compounds like 4-(benzyloxy)-3-hydroxybenzaldehyde () and methyl esters with benzyloxy groups () differ fundamentally due to their aromatic cores and ester functionalities. These features confer distinct properties:
- Aromaticity : Enhances stability and UV absorption.
- Applications : Likely used in pharmaceutical intermediates (e.g., ’s synthesis of YOK-1204) rather than as surfactants or industrial solvents .
Data Table: Comparative Analysis
Research Findings and Inferences
- Reactivity : The target compound’s terminal alkyl chloride is more reactive in SN2 reactions than aryl chlorides (), making it a candidate for further functionalization.
- Applications : Likely serves as a surfactant or polymer intermediate due to its amphiphilic ether chains. Thioether analogs () may find use in agrochemicals or vulcanization processes.
- Synthesis : Etherification methods from (e.g., NaHCO3-mediated alkylation) could be adapted for the target compound’s synthesis .
Biological Activity
Overview of 4-[3-(4-Chlorobutoxy)propoxy]butan-1-ol
This compound is a synthetic organic compound that belongs to a class of molecules known for their potential biological activities. The structure suggests it may interact with various biological systems, particularly in pharmacological contexts.
Chemical Structure
The compound can be broken down into several functional groups:
- Alkyl chains : These are often associated with lipophilicity, influencing the compound's ability to penetrate cell membranes.
- Chlorobutoxy group : The presence of chlorine can enhance biological activity by increasing the compound's reactivity or altering its interaction with biological targets.
- Hydroxyl group : This functional group is crucial for hydrogen bonding, which can affect solubility and interaction with enzymes or receptors.
Case Studies and Research Findings
- Antimicrobial Studies : Research has indicated that similar compounds exhibit broad-spectrum antimicrobial properties. For instance, studies on phenolic ethers have demonstrated efficacy against various bacterial strains, indicating that this compound may also possess such activity.
- Anti-inflammatory Activity : In vitro studies on structurally related compounds have shown that they can inhibit the production of inflammatory mediators in macrophages, suggesting that this compound might share similar pathways.
- Neuroprotective Effects : Investigations into related alcohol derivatives have revealed their ability to reduce neuronal apoptosis in models of neurodegeneration, hinting at potential therapeutic uses for this compound in conditions like Alzheimer's disease.
Data Tables
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antimicrobial | Alkyl phenolic ethers | Broad-spectrum activity against bacteria |
| Anti-inflammatory | Hydroxylated phenolic compounds | Inhibition of cytokine production |
| Neuroprotective | Alcohol derivatives | Reduction of oxidative stress-induced apoptosis |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
